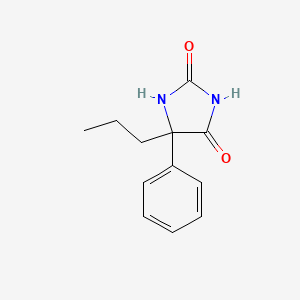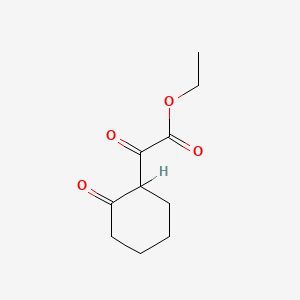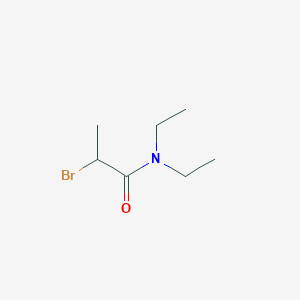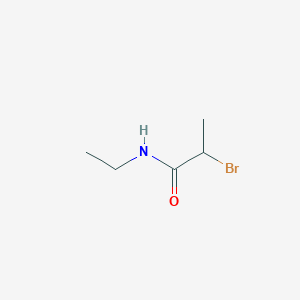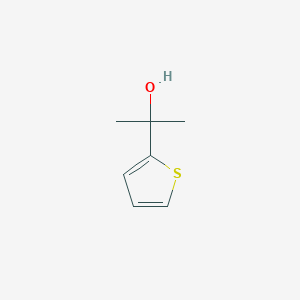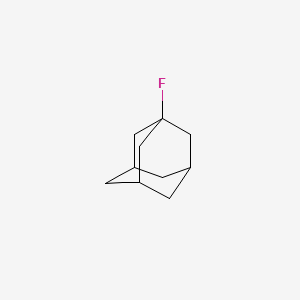
1-Fluoroadamantane
Overview
Description
1-Fluoroadamantane is an organic compound with the molecular formula C₁₀H₁₅F. It is a derivative of adamantane, a highly symmetrical and stable hydrocarbon.
Preparation Methods
1-Fluoroadamantane can be synthesized through various methods. One common approach involves the fluorination of adamantane using an electrochemical method. In this process, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride and dichloromethane. The electrolysis is carried out at 35°C using platinum electrodes until the desired amount of electricity has passed. The reaction mixture is then extracted and purified to obtain this compound .
Another method involves the deoxyfluorination of adamantanols. This process uses reagents such as diethylaminosulfur trifluoride to replace hydroxyl groups with fluorine atoms . Industrial production methods often involve similar fluorination techniques but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Fluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form fluorinated adamantanones or reduction to form other fluorinated derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoroadamantane has several scientific research applications:
Biology and Medicine: The compound’s unique structure and properties make it a candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism by which 1-Fluoroadamantane exerts its effects depends on its specific application. In chemical reactions, the fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
1-Fluoroadamantane can be compared with other fluorinated adamantane derivatives, such as:
1-Chloroadamantane: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
1-Bromoadamantane: Contains a bromine atom, leading to distinct chemical properties and uses.
1,3-Difluoroadamantane: Contains two fluorine atoms, resulting in different physical and chemical characteristics.
Compared to these compounds, this compound is unique due to its specific balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-fluoroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWSNJSGSXXVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227618 | |
| Record name | 1-Fluoroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-92-3 | |
| Record name | 1-Fluoroadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Fluoroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


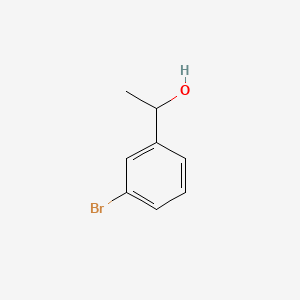
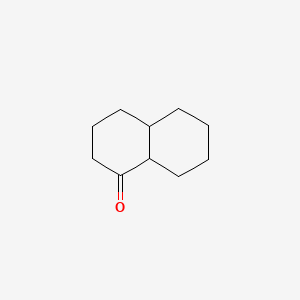

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)

